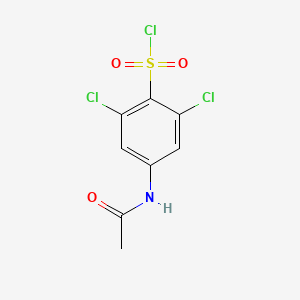
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6Cl3NO3S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of acetamido, dichloro, and sulfonyl chloride functional groups, which contribute to its reactivity and versatility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride typically involves the chlorination of 4-acetamidobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 6 positions of the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is conducted in an inert solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also emphasizes safety measures to handle the chlorinating agents and manage the by-products generated during the reaction .
化学反応の分析
Types of Reactions
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学的研究の応用
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride has several applications in scientific research:
作用機序
The mechanism of action of 4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify functional groups in organic molecules .
類似化合物との比較
Similar Compounds
4-Acetamidobenzenesulfonyl chloride: Lacks the dichloro substitution, making it less reactive in certain substitution reactions.
4-Bromo-2,6-dichlorobenzenesulfonyl chloride: Contains a bromo group instead of an acetamido group, leading to different reactivity and applications.
Uniqueness
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride is unique due to the presence of both acetamido and dichloro groups, which enhance its reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable intermediate in various fields of research and industry .
特性
CAS番号 |
88963-78-4 |
|---|---|
分子式 |
C8H6Cl3NO3S |
分子量 |
302.6 g/mol |
IUPAC名 |
4-acetamido-2,6-dichlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6Cl3NO3S/c1-4(13)12-5-2-6(9)8(7(10)3-5)16(11,14)15/h2-3H,1H3,(H,12,13) |
InChIキー |
USDGANWZHGLMOR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


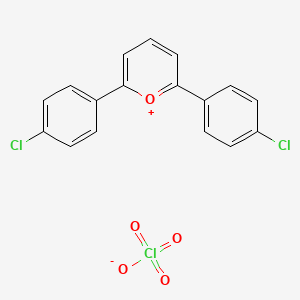
![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)
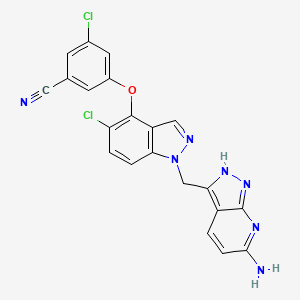
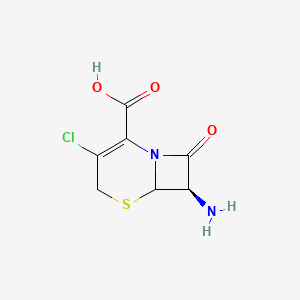
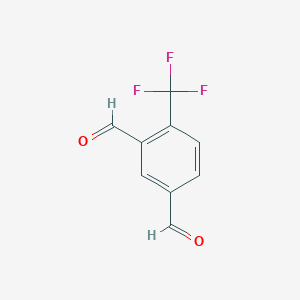
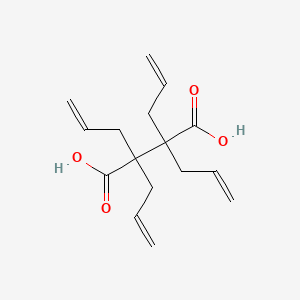
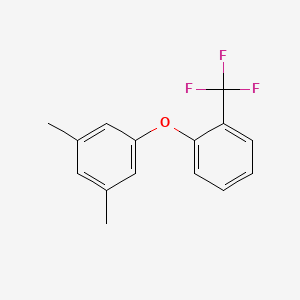
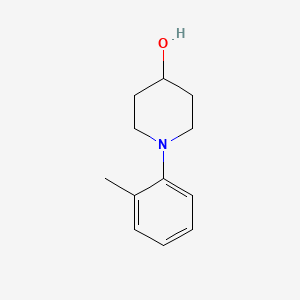
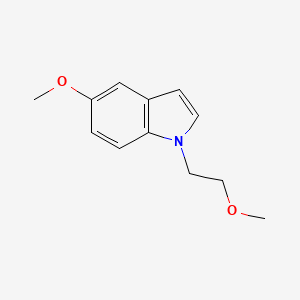
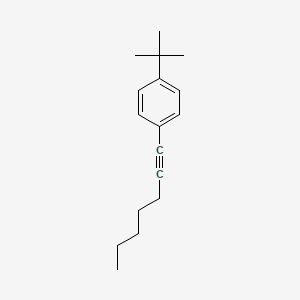
![N-[3-(4-Morpholinyl)phenyl]acetamide](/img/structure/B14132356.png)
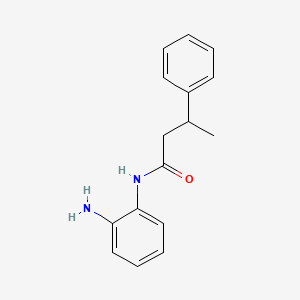
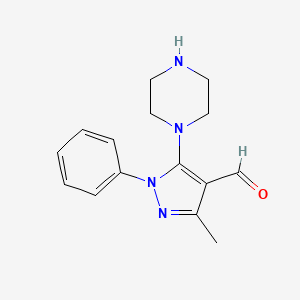
![3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14132389.png)
